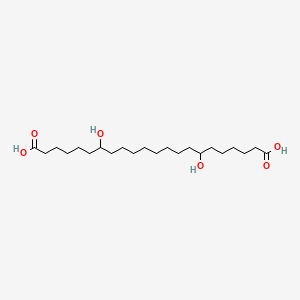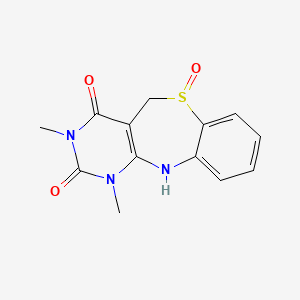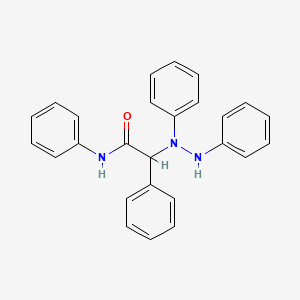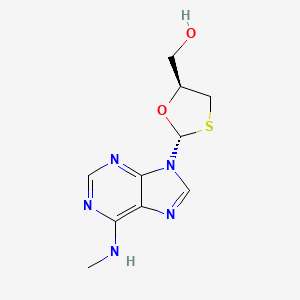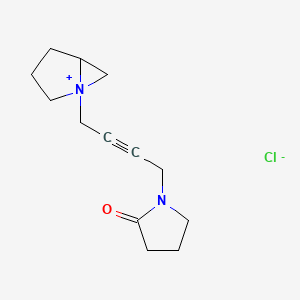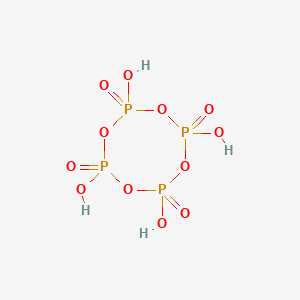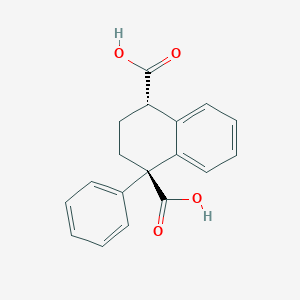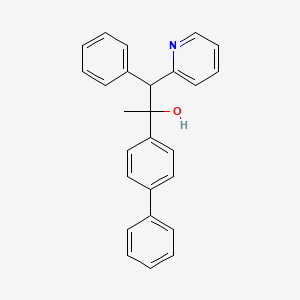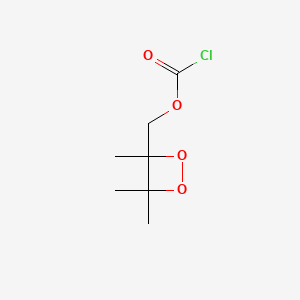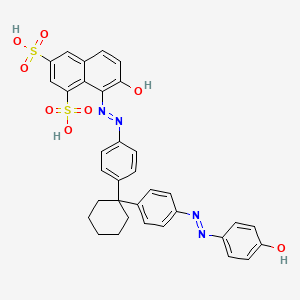
Isatropic acid, trans-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isatropic acid, trans-(-)-, also known as 1,2,3,4-Tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid, is a stereoisomer of isatropic acid. This compound is notable for its unique structural configuration, which includes a phenyl group attached to a tetrahydronaphthalene ring system. The molecular formula of isatropic acid, trans-(-)-, is C18H16O4, and it has a molecular weight of 296.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isatropic acid, trans-(-)-, can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of isatropic acid, trans-(-)-, often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional steps such as distillation and chromatography to ensure the final product meets quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Isatropic acid, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Isatropic acid, trans-(-)-, has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of isatropic acid, trans-(-)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Isatropic acid, trans-(-)-, can be compared with other similar compounds, such as:
Cis-isatropic acid: Differing in the spatial arrangement of substituents, leading to different physical and chemical properties.
Phthalic acid derivatives: Similar in structure but lacking the phenyl group, resulting in different reactivity and applications.
Naphthalene derivatives: Sharing the naphthalene ring system but with different substituents, affecting their chemical behavior and uses
Isatropic acid, trans-(-)-, stands out due to its unique combination of a phenyl group and a tetrahydronaphthalene ring, which imparts distinct properties and reactivity.
Propriétés
Numéro CAS |
89066-66-0 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
Clé InChI |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
SMILES isomérique |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


